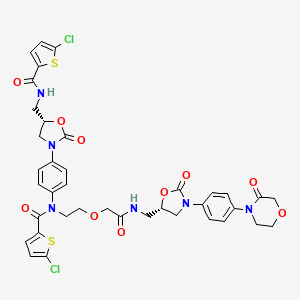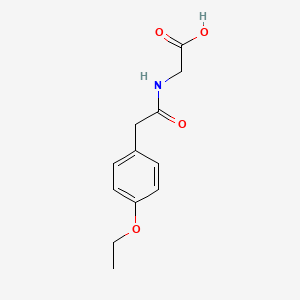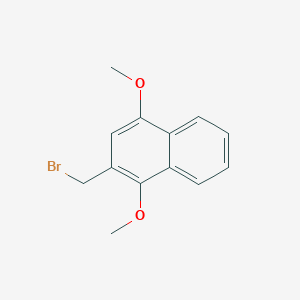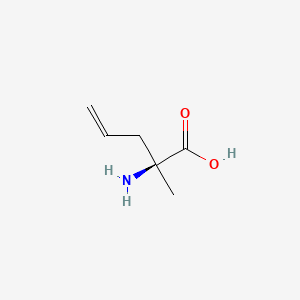
1'-Hydroxy Bilastine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bilastine is a second-generation H1 antihistamine designed to alleviate allergy symptoms with minimal side effects. It is recognized for its high specificity and affinity to the H1 receptor, offering a promising profile for therapeutic applications without significant sedation or cardiovascular effects.
Synthesis Analysis
The synthesis of Bilastine employs a new and efficient route, avoiding the use of hazardous materials and tedious steps found in previous methods. This alternative synthesis highlights a convergent strategy, optimizing yield and reducing the number of steps required for production (Collier et al., 2011).
Molecular Structure Analysis
Bilastine's molecular structure, characterized by its potent binding affinity to the H1 receptor, contributes to its long duration of action. The molecule contains a hydrophilic carboxylic substituent, indicative of its selective action and minimal central nervous system penetration, leading to a lower risk of sedative effects (Sharma et al., 2021).
科学的研究の応用
Pharmacokinetics and Pharmacodynamics
1'-Hydroxy Bilastine, as part of its broader profile under Bilastine, has been extensively studied for its pharmacokinetic and pharmacodynamic properties. It is recognized for its potent binding affinity to H1 receptors, contributing to its longer duration of action compared to first-generation antihistamines. Bilastine's chemical structure, featuring a hydrophilic carboxylic substituent, enhances its selectivity and efficacy in treating allergic conditions such as hayfever, chronic urticaria, and allergic rhinitis. Its pharmacokinetic profile is favorable, with rapid absorption and minimal metabolism, which reduces the potential for drug-drug interactions and side effects (Sharma, Hatware, Bhadane, & Patil, 2021).
Central Nervous System Effects
Research has demonstrated that Bilastine does not significantly affect the central nervous system, which is a critical consideration for medications that might be used by individuals in roles requiring high levels of cognitive function, such as pilots. A study evaluating Bilastine's effects at cabin altitude found no impairment in alertness or complex task performance, suggesting its safety for use in environments or occupations where cognitive clarity is paramount (Valk, Simons, Jetten, Valiente, & Labeaga, 2016).
Molecular Interactions and Binding Dynamics
At the molecular level, Bilastine's interaction with histamine H1 receptors has been a subject of detailed investigation. Studies focusing on its binding dynamics reveal the significance of certain amino acids in the receptor structure, such as Lys 179 and Lys 191, which are crucial for the electrostatic and hydrophobic binding forces that contribute to Bilastine's high affinity for H1 receptors. This detailed understanding of molecular interactions underpins Bilastine's effectiveness as an antihistamine (Akimoto, Sugihara, & Hishinuma, 2021).
Analytical Methods and Quality Control
The development of analytical methods for the quantification of Bilastine in pharmaceutical products is essential for ensuring the quality and efficacy of medications containing this compound. Spectrophotometric and hydrophilic interaction liquid chromatographic methods have been validated, providing reliable tools for routine quality control analysis of Bilastine in various formulations. These methods are critical for supporting the pharmaceutical industry's ability to produce consistently effective and safe Bilastine-based medications (Terzić, Popović, Stajić, Tumpa, & Jančić-Stojanović, 2016).
Potential Therapeutic Applications Beyond Allergies
Emerging research suggests that Bilastine and its derivatives might have broader therapeutic applications beyond traditional antihistamine uses. Studies exploring the molecular docking of Bilastine drugs against SARS-CoV-2 proteases indicate potential antiviral properties, highlighting the versatility and potential of Bilastine as a molecule for various therapeutic applications. These findings open new avenues for the application of Bilastine in treating conditions beyond allergic reactions (Kumer, Chakma, & Matin, 2022).
特性
CAS番号 |
1638785-23-5 |
|---|---|
製品名 |
1'-Hydroxy Bilastine |
分子式 |
C₂₈H₃₇N₃O₄ |
分子量 |
479.61 |
同義語 |
4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-α,α-dimethyl-benzeneacetic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






